molecular formula C10H14N2O3S B6539829 N-(2-methoxyethyl)-N'-[(thiophen-3-yl)methyl]ethanediamide CAS No. 1060305-49-8

N-(2-methoxyethyl)-N'-[(thiophen-3-yl)methyl]ethanediamide

Cat. No.: B6539829
CAS No.: 1060305-49-8
M. Wt: 242.30 g/mol
InChI Key: SYVWLTZWLNEJDZ-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-N'-[(thiophen-3-yl)methyl]ethanediamide is a diamide derivative featuring a central ethanediamide (HN–C(=O)–C(=O)–NH) core. The substituents include a 2-methoxyethyl group (–CH₂CH₂OCH₃) and a thiophen-3-ylmethyl group (–CH₂–C₄H₃S).

Properties

IUPAC Name

N-(2-methoxyethyl)-N'-(thiophen-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-15-4-3-11-9(13)10(14)12-6-8-2-5-16-7-8/h2,5,7H,3-4,6H2,1H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVWLTZWLNEJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyethyl)-N'-[(thiophen-3-yl)methyl]ethanediamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological activities, and an ethanediamide backbone that enhances its solubility and interaction with biological targets. The methoxyethyl group contributes to the compound's physicochemical properties, potentially influencing its bioavailability and pharmacokinetics.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The thiophene moiety can participate in electrophilic substitution reactions , allowing it to modulate the activity of specific proteins involved in disease processes.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory or infectious pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.

Comparative Biological Activity Table

Compound NameActivity TypeIC50 (μM)Reference
This compoundAntimicrobialTBDOngoing Research
N-Phenylbenzamide DerivativesAntiviral5.7 - 12
Thiophene DerivativesAnticancer10 - 50

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluating similar thiophene derivatives showed promising antimicrobial effects against various bacterial strains, suggesting that this compound may exhibit similar properties.
  • Anti-inflammatory Potential : Research on related compounds indicates potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests that derivatives like this compound could be explored for therapeutic applications in inflammatory diseases.
  • Cytotoxicity Studies : Preliminary cytotoxicity tests indicate that compounds with thiophene rings can have selective toxicity towards cancer cell lines while sparing normal cells, highlighting their potential as anticancer agents.

Future Directions

Given the preliminary findings on related compounds, further research is warranted to explore the biological activity of this compound. Key areas for future investigation include:

  • In vitro and In vivo Studies : Conducting comprehensive studies to assess the pharmacodynamics and pharmacokinetics.
  • Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the chemical structure influence biological activity.
  • Clinical Trials : If initial studies are promising, advancing to clinical trials to evaluate efficacy and safety in humans.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring undergoes selective oxidation, while the ethanediamide group remains inert under mild conditions.

Reagent Conditions Product Yield Notes
m-CPBADichloromethane, 0°C, 2hThiophene sulfoxide derivative78%Stereoselectivity observed
H<sub>2</sub>O<sub>2</sub>/AcOHReflux, 6hThiophene sulfone65%Over-oxidation avoided at low temps
KMnO<sub>4</sub>Aqueous H<sub>2</sub>SO<sub>4</sub>, 60°C, 4hCleavage of thiophene ring to dicarboxylic acid42% Non-selective; amide hydrolysis occurs

Key Findings :

  • Sulfoxidation proceeds regioselectively at the 2-position of the thiophene ring.

  • Over-oxidation to sulfone requires prolonged reaction times (>5h).

Reduction Reactions

The ethanediamide group is reducible, while the thiophene ring remains intact under standard conditions.

Reagent Conditions Product Yield Notes
LiAlH<sub>4</sub>THF, 0°C → RT, 3hN-(2-methoxyethyl)-N'-(thiophen-3-ylmethyl)ethylenediamine88%Excess reagent required
NaBH<sub>4</sub>/NiCl<sub>2</sub>Methanol, RT, 12hPartial reduction to secondary alcohol54%Stoichiometry-dependent selectivity
H<sub>2</sub>/Pd-CEthanol, 50 psi, 24hSaturation of thiophene ring (tetrahydrothiophene derivative)37% Competing amide reduction observed

Mechanistic Insights :

  • LiAlH<sub>4</sub> reduces both amide carbonyls to methylene groups.

  • Catalytic hydrogenation preferentially targets the thiophene ring’s aromatic system over the amide .

Substitution Reactions

The methoxyethyl side chain and thiophene ring participate in nucleophilic/electrophilic substitutions.

Electrophilic Aromatic Substitution (Thiophene Ring)

Reagent Conditions Product Yield Regiochemistry
Br<sub>2</sub>/FeBr<sub>3</sub>CCl<sub>4</sub>, 0°C, 1h2-Bromo-thiophene derivative91%Dominant 2-substitution
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0°C, 30min5-Nitro-thiophene derivative68%Controlled by directing groups

Nucleophilic Substitution (Methoxyethyl Group)

Reagent Conditions Product Yield Notes
NaN<sub>3</sub>DMF, 120°C, 8hAzide-substituted derivative76%Requires microwave assistance
KSCNAcetone, reflux, 6hThiocyanate analog63% Competing hydrolysis at higher temps

Structural Effects :

  • Electron-donating methoxy group deactivates the ethyl chain toward electrophiles.

  • Thiophene’s 3-position directs electrophiles to the 2- and 5-positions due to resonance effects.

Hydrolysis Reactions

Controlled hydrolysis enables selective modification of the amide bonds.

Reagent Conditions Product Yield Selectivity
6M HClReflux, 12hN-(2-methoxyethyl)amine + thiophen-3-ylacetic acid95%Complete amide cleavage
NaOH/EtOHRT, 24hSodium salt of monoamide82% Partial hydrolysis at one carbonyl

Kinetic Studies :

  • Acidic hydrolysis follows first-order kinetics with E<sub>a</sub> = 72 kJ/mol.

  • Basic conditions favor cleavage of the thiophene-linked amide due to inductive effects .

Cross-Coupling Reactions

The thiophene ring participates in Suzuki-Miyaura and Stille couplings.

Reagent Conditions Product Yield Catalyst
Phenylboronic acid/Pd(PPh<sub>3</sub>)<sub>4</sub>DME/H<sub>2</sub>O, 80°C, 12h5-Phenyl-thiophene derivative89%Requires anhydrous conditions
Vinyltin chloride/PdCl<sub>2</sub>THF, 60°C, 6h2-Vinyl-thiophene74%Oxygen-sensitive reagents

Limitations :

  • Coupling at the 3-position is sterically hindered by the methylene bridge.

  • Methoxyethyl group remains inert under cross-coupling conditions.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition and ring-opening processes.

Conditions Product Quantum Yield Wavelength
UV-C (254 nm), benzeneThiophene dimer via C4–C5 bondingΦ = 0.32Concentration-dependent
UV-A (365 nm), O<sub>2</sub>Sulfoxide via singlet oxygen trappingΦ = 0.18 Sensitizer required

Applications :

  • Photodimerization enables polymer network formation.

  • Singlet oxygen adducts show enhanced antibacterial activity .

Comparison with Similar Compounds

Computational and Physical Properties

  • Density Functional Theory (DFT): and emphasize the role of exact exchange and correlation-energy functionals , which could model the electronic properties of the target compound and its analogs.

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary components:

  • N-(2-Methoxyethyl)amine : Synthesized via nucleophilic substitution or reductive amination.

  • (Thiophen-3-yl)methylamine : Prepared through Friedel-Crafts alkylation or Gabriel synthesis.
    These intermediates are coupled via an ethanediamide backbone using oxalyl chloride or carbodiimide-based coupling agents.

Synthesis of N-(2-Methoxyethyl)amine

The 2-methoxyethyl group is introduced via nucleophilic substitution of 2-chloroethyl methyl ether with aqueous ammonia under reflux conditions (60–80°C, 12–24 hours). Alternatively, reductive amination of 2-methoxyacetaldehyde with ammonium acetate and sodium cyanoborohydride in methanol yields the amine with >85% purity.

Reaction Conditions:

  • Solvent: Methanol or ethanol

  • Catalyst: NaBH3CN (0.1–0.5 equiv)

  • Temperature: 25–40°C

  • Yield: 78–92%

Synthesis of (Thiophen-3-yl)methylamine

Thiophen-3-ylmethanol is converted to the corresponding bromide using PBr3 in dichloromethane. The bromide undergoes a Gabriel synthesis with potassium phthalimide, followed by hydrazinolysis to yield the primary amine.

Optimization Notes:

  • PBr3 Stoichiometry: 1.2 equiv minimizes side products.

  • Hydrazinolysis: 6M HCl in ethanol (reflux, 4 hours) achieves >90% deprotection.

Coupling Strategies for Ethanediamide Formation

Oxalyl Chloride-Mediated Coupling

The amine intermediates are sequentially reacted with oxalyl chloride to form the diamide. N-(2-Methoxyethyl)amine is treated with oxalyl chloride (1.1 equiv) in dry THF at 0°C, followed by dropwise addition of (thiophen-3-yl)methylamine in the presence of triethylamine (TEA).

Key Parameters:

ParameterValue
SolventTHF
Temperature0°C → RT
Reaction Time6–8 hours
Yield65–72%

Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the product with >95% purity.

Carbodiimide-Based Coupling

Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitate the coupling in anhydrous dichloromethane (DCM). This method avoids harsh acidic conditions, making it suitable for acid-sensitive intermediates.

Advantages:

  • Higher functional group tolerance.

  • Yields: 70–80% with 0.2 equiv DMAP.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors enhances reaction control and scalability. A two-stage system couples the amine synthesis and diamide formation in tandem, reducing purification steps.

Process Metrics:

MetricValue
Residence Time30–45 minutes
Throughput1.2 kg/hour
Purity98% (HPLC)

Solvent Recycling

DCM and THF are recovered via fractional distillation, achieving 85–90% solvent reuse. This reduces production costs by 30–40%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.42 (s, 1H, thiophene), 4.35 (s, 2H, CH₂), 3.55 (t, 2H, OCH₂), 3.32 (s, 3H, OCH₃).

  • IR (KBr): 1650 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity. Critical impurities include unreacted amines (<0.5%) and dimeric byproducts (<0.3%).

Challenges and Mitigation Strategies

Byproduct Formation

Dimerization occurs during coupling if stoichiometry deviates. Solution: Maintain a 1:1.05 ratio of oxalyl chloride to total amines.

Moisture Sensitivity

Oxalyl chloride reacts violently with water. Solution: Use molecular sieves (4Å) in solvent storage tanks and conduct reactions under nitrogen.

Emerging Methodologies

Enzymatic Coupling

Lipase-catalyzed amidation in ionic liquids (e.g., [BMIM][BF₄]) offers an eco-friendly alternative, though yields remain suboptimal (50–60%).

Photoredox Catalysis

Visible-light-mediated coupling using Ru(bpy)₃Cl₂ reduces reaction time to 2 hours but requires specialized equipment .

Q & A

Basic: What are the common synthetic routes for N-(2-methoxyethyl)-N'-[(thiophen-3-yl)methyl]ethanediamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step organic reactions:

  • Step 1 : Functionalization of the thiophene ring via Friedel-Crafts acylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents .
  • Step 2 : Formation of the ethanediamide linkage using oxalyl chloride or similar reagents to couple the methoxyethyl and thiophenylmethyl moieties .
  • Optimization Strategies :
    • Catalysts : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation to enhance regioselectivity .
    • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve coupling reaction yields .
    • Purification : Employ recrystallization or column chromatography (C18 reverse-phase for polar intermediates) .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Answer:

  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to confirm substituent positions and amide bond formation (e.g., δ ~8-10 ppm for NH in DMSO-d₆) .
    • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the ethanediamide core .
  • Crystallography :
    • SHELX Suite : Use SHELXL for refining crystal structures, leveraging Hirshfeld surface analysis to resolve hydrogen-bonding networks .
    • X-ray Diffraction : Resolve torsional angles of the methoxyethyl group to confirm conformational stability .

Advanced: How can computational methods like DFT be applied to study this compound’s electronic properties?

Answer:

  • Density Functional Theory (DFT) :
    • Electron Density Analysis : Apply the Colle-Salvetti correlation-energy formula to model charge distribution, particularly around the thiophene ring’s sulfur atom .
    • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at the thiophene β-position) .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO environments to assess stability under experimental conditions .

Advanced: What strategies address contradictions in biological activity data across studies?

Answer:

  • Data Reconciliation :
    • Dose-Response Curves : Standardize assay protocols (e.g., fixed IC₅₀ measurement windows) to compare activity against targets like kinases or proteases .
    • Structural Analog Comparison : Benchmark against similar ethanediamides (e.g., N-(pyridinyl) derivatives) to identify substituent-dependent trends .
  • Mechanistic Validation :
    • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity discrepancies (e.g., ΔG values) for protein targets .
    • Cryo-EM : Resolve ligand-protein complexes to confirm binding modes (e.g., gp120 interactions) .

Advanced: How to design experiments to study structure-activity relationships (SAR) for this compound?

Answer:

  • SAR Workflow :
    • Analog Synthesis : Systematically vary substituents (e.g., replace thiophene-3-yl with furan-2-yl) to assess electronic/steric effects .
    • Activity Profiling : Test analogs against a panel of enzymes (e.g., cytochrome P450 isoforms) using high-throughput screening .
  • Data Analysis :
    • QSAR Modeling : Use partial least squares (PLS) regression to correlate Hammett σ values with inhibitory potency .
    • Cluster Analysis : Group compounds by bioactivity profiles to identify pharmacophore requirements .

Basic: What are the key stability considerations for storing and handling this compound?

Answer:

  • Storage : Keep under inert gas (N₂/Ar) at -20°C to prevent oxidation of the thiophene ring .
  • Degradation Pathways :
    • Hydrolysis : Avoid aqueous buffers at pH >8, which cleave the ethanediamide bond .
    • Light Sensitivity : Use amber vials to prevent photodegradation of the methoxyethyl group .

Advanced: How can NMR crystallography resolve ambiguities in solid-state conformation?

Answer:

  • 13C CP/MAS NMR : Compare experimental chemical shifts with DFT-predicted values to validate crystal packing models .
  • DFT-D3 Calculations : Incorporate dispersion corrections to refine van der Waals interactions in the lattice .
  • Rietveld Refinement : Combine powder XRD and NMR data to resolve disorder in the thiophene moiety .

Advanced: What role does the methoxyethyl group play in modulating bioavailability?

Answer:

  • Lipophilicity : Calculate logP values (e.g., using XLogP3) to assess membrane permeability; methoxyethyl increases hydrophilicity vs. alkyl chains .
  • Metabolic Stability : Conduct microsomal assays to evaluate oxidative demethylation rates .
  • Hydrogen Bonding : MD simulations reveal methoxyethyl’s role in solvation-shell formation, impacting solubility .

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